molecular formula C12H24N2O4 B13749837 (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

Cat. No.: B13749837
M. Wt: 260.33 g/mol
InChI Key: JKMYPTAGGLIUEY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group of heptanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and various substituted amino acids depending on the reagents and conditions used .

Scientific Research Applications

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

(2S)-2-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-9(13)10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1

InChI Key

JKMYPTAGGLIUEY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)N

Origin of Product

United States

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